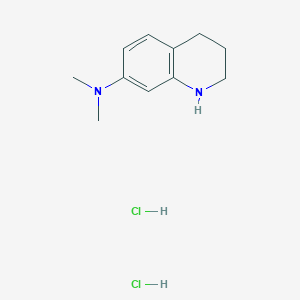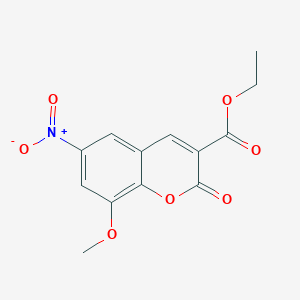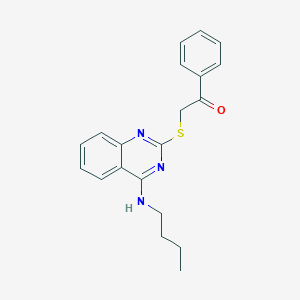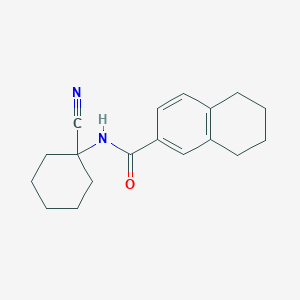
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,13H,5-6,12H2,1-2H3 . This indicates that the compound has a tetrahydroquinoline core with two methyl groups attached to the nitrogen atom.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Tetrahydroquinolines are recognized for their significance in natural products and pharmacologically active compounds. Their synthesis and the study of their chemical properties have been a subject of research due to their broad utility in medicinal chemistry. For instance, the development of new synthetic routes to tetrahydroisoquinoline alkaloids through processes such as anodic cyanation represents a notable advancement, offering new methodologies for constructing complex molecular architectures (Louafi et al., 2010; Shahane et al., 2008).
Pharmacological Potential
The pharmacological potential of tetrahydroquinoline derivatives has been explored in various studies. For example, compounds analog to N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine have been found in the brains of Parkinsonian and normal human subjects, suggesting their relevance in neurological research (Niwa et al., 1991). Furthermore, the investigation into the synthesis and in vitro cytotoxicity of 4-aminoquinoline derivatives underscores the potential of these compounds in developing anticancer agents (Zhang et al., 2007).
Novel Synthetic Applications
Innovative synthetic applications of tetrahydroquinolines include their use in the synthesis of complex organic compounds. For example, the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water has been employed for the efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives, showcasing the versatility of these compounds in organic synthesis (Zhang & Li, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10;;/h5-6,8,12H,3-4,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMIEMQSWTLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCCN2)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)



![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2665268.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)




![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)